molecular formula C17H14ClFN2S B6199210 4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 2680533-28-0

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B6199210
CAS No.: 2680533-28-0
M. Wt: 332.8
InChI Key:
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Description

4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride (4-EP-4-FP-TZ-HCl) is a small molecule that has been used for various scientific research applications. It is a synthetic compound derived from 4-ethenylphenyl, 4-fluorophenyl, and 1,3-thiazol-2-amine, and it is widely used in the laboratory for its unique properties. This compound has been studied extensively due to its potential applications in drug development and other areas of science.

Scientific Research Applications

4-EP-4-FP-TZ-HCl has been studied extensively for its potential applications in drug development. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. As such, it has been studied as a potential anti-inflammatory agent. Additionally, 4-EP-4-FP-TZ-HCl has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. As such, it has been studied as a potential treatment for Alzheimer’s disease.

Mechanism of Action

4-EP-4-FP-TZ-HCl has been found to be an inhibitor of both COX-2 and acetylcholinesterase. In the case of COX-2, 4-EP-4-FP-TZ-HCl binds to the active site of the enzyme, preventing it from catalyzing the synthesis of prostaglandins. In the case of acetylcholinesterase, 4-EP-4-FP-TZ-HCl binds to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine.
Biochemical and Physiological Effects
The inhibition of COX-2 by 4-EP-4-FP-TZ-HCl results in the decreased synthesis of prostaglandins, which are involved in the regulation of inflammation. As such, the inhibition of COX-2 by 4-EP-4-FP-TZ-HCl results in the decreased production of inflammatory mediators and a decrease in inflammation. The inhibition of acetylcholinesterase by 4-EP-4-FP-TZ-HCl results in the increased production of acetylcholine, which is involved in the regulation of cognitive processes. As such, the inhibition of acetylcholinesterase by 4-EP-4-FP-TZ-HCl results in the increased production of acetylcholine and an improvement in cognitive processes.

Advantages and Limitations for Lab Experiments

The use of 4-EP-4-FP-TZ-HCl in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is a potent inhibitor of both COX-2 and acetylcholinesterase, making it useful for studying the effects of these enzymes. However, there are also some limitations to the use of 4-EP-4-FP-TZ-HCl in laboratory experiments. For example, it is not very stable and has a short shelf life, making it unsuitable for long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 4-EP-4-FP-TZ-HCl are vast, and there are many possible future directions for its use. For example, it could be used in the development of new drugs for the treatment of inflammation and Alzheimer’s disease. Additionally, it could be used to study the effects of COX-2 and acetylcholinesterase inhibition on other physiological processes, such as muscle contraction and cardiac function. Finally, it could be used to study the effects of COX-2 and acetylcholinesterase inhibition on other diseases, such as cancer and diabetes.

Synthesis Methods

The synthesis of 4-EP-4-FP-TZ-HCl is a multi-step process involving several chemical reactions. It begins with the condensation of 4-ethenylphenol with 4-fluorophenol in the presence of a base, such as sodium hydroxide. This reaction yields 4-ethenyl-4-fluorophenol, which is then reacted with 1,3-thiazol-2-amine in the presence of a catalyst, such as p-toluenesulfonic acid. This yields 4-ethenyl-4-fluorophenyl-1,3-thiazol-2-amine, which is then reacted with hydrochloric acid to yield 4-EP-4-FP-TZ-HCl.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-ethenylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine hydrochloride' involves the reaction of 4-(4-ethenylphenyl)-1,3-thiazol-2-amine with 4-fluoroaniline in the presence of a suitable catalyst and subsequent hydrochloride salt formation.", "Starting Materials": [ "4-(4-ethenylphenyl)-1,3-thiazol-2-amine", "4-fluoroaniline", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(4-ethenylphenyl)-1,3-thiazol-2-amine and 4-fluoroaniline in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction.", "Step 4: Convert the product to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent." ] }

2680533-28-0

Molecular Formula

C17H14ClFN2S

Molecular Weight

332.8

Purity

95

Origin of Product

United States

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